molecular formula C10H13BrO2 B13591933 (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol

(2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol

Cat. No.: B13591933
M. Wt: 245.11 g/mol
InChI Key: RRSKOMCYTAKPBF-ZETCQYMHSA-N
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Description

(2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol: is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a secondary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenylpropane, undergoes bromination to introduce the bromine atom at the 2-position of the phenyl ring.

    Reduction: The brominated intermediate is then subjected to reduction conditions to convert the ketone group to a secondary alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The secondary alcohol group in (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol can be oxidized to form a ketone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo further reduction to form a primary alcohol or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Ketones

    Reduction: Primary alcohols, reduced derivatives

    Substitution: Amines, thiols derivatives

Scientific Research Applications

(2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol: has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: Researchers use this compound to study the effects of brominated phenyl derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The secondary alcohol group can undergo metabolic transformations, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(2-chloro-5-methoxyphenyl)propan-2-ol
  • (2S)-1-(2-fluoro-5-methoxyphenyl)propan-2-ol
  • (2S)-1-(2-iodo-5-methoxyphenyl)propan-2-ol

Comparison

  • Uniqueness : The presence of the bromine atom in (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol imparts unique reactivity and biological properties compared to its chloro, fluoro, and iodo analogs.
  • Reactivity : Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound suitable for specific synthetic and biological applications.
  • Biological Activity : The bromine atom can enhance the compound’s binding affinity to certain molecular targets, potentially leading to more potent biological effects.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

(2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H13BrO2/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6-7,12H,5H2,1-2H3/t7-/m0/s1

InChI Key

RRSKOMCYTAKPBF-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=C(C=CC(=C1)OC)Br)O

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)Br)O

Origin of Product

United States

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